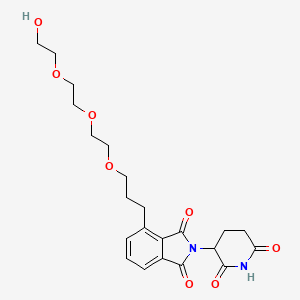
Thalidomide-C3-PEG3-OH
説明
Thalidomide-C3-PEG3-OH is a cereblon (CRBN)-targeting E3 ligase ligand-linker conjugate used extensively in PROTAC (Proteolysis-Targeting Chimera) technology. Its structure comprises three key components:
- Thalidomide moiety: Binds to cereblon, enabling recruitment of E3 ubiquitin ligase machinery for targeted protein degradation .
- C3 spacer: A three-carbon alkyl chain enhancing molecular flexibility and spatial orientation .
- PEG3 linker: A triethylene glycol unit improving solubility and reducing steric hindrance during protein interactions .
- Terminal hydroxyl (-OH) group: Facilitates conjugation with carboxylic acid-containing molecules via esterification or other coupling strategies .
Molecular Formula: C₂₀H₂₃N₂O₉ (estimated)
Molecular Weight: ~435.4 g/mol (based on analogous compounds) .
Key Applications:
特性
分子式 |
C22H28N2O8 |
|---|---|
分子量 |
448.5 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-[3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C22H28N2O8/c25-8-10-31-12-14-32-13-11-30-9-2-4-15-3-1-5-16-19(15)22(29)24(21(16)28)17-6-7-18(26)23-20(17)27/h1,3,5,17,25H,2,4,6-14H2,(H,23,26,27) |
InChIキー |
NSLXAPVMTTZXJH-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=CC=CC(=C3C2=O)CCCOCCOCCOCCO |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-C3-PEG3-OH typically involves the following steps:
Thalidomide Activation: Thalidomide is first activated by reacting with a suitable reagent to introduce a functional group that can be linked to the PEG chain.
PEG Linker Attachment: The activated thalidomide is then reacted with a PEG linker, which has been pre-functionalized with a hydroxyl group. This reaction is usually carried out under mild conditions to preserve the integrity of both the thalidomide and the PEG linker.
Purification: The resulting this compound is purified using techniques such as column chromatography or recrystallization to obtain a high-purity product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of thalidomide and PEG linker are synthesized and reacted in industrial reactors.
Purification and Quality Control: The product is purified using industrial-scale chromatography and subjected to rigorous quality control to ensure consistency and purity.
Formulation: The purified compound is formulated into various dosage forms for research and therapeutic applications.
化学反応の分析
Types of Reactions
Thalidomide-C3-PEG3-OH undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups on the thalidomide or PEG linker.
Substitution: The hydroxyl group on the PEG linker can undergo substitution reactions to introduce other functional groups or molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidation of the thalidomide moiety can lead to the formation of various N-oxide derivatives.
Reduction: Reduction can yield modified thalidomide derivatives with altered pharmacological properties.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s versatility for different applications.
科学的研究の応用
Thalidomide-C3-PEG3-OH has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in studies of protein degradation and ubiquitin-proteasome system, helping to elucidate the mechanisms of protein turnover and regulation.
Medicine: Investigated for its potential therapeutic applications in treating cancers, autoimmune diseases, and inflammatory conditions. The compound’s ability to target specific proteins for degradation makes it a promising candidate for drug development.
Industry: Utilized in the development of new materials and formulations, particularly in the pharmaceutical and biotechnology sectors.
作用機序
Thalidomide-C3-PEG3-OH exerts its effects through a mechanism known as targeted protein degradation. The compound binds to a specific protein of interest and recruits an E3 ubiquitin ligase, such as cereblon. This ligase tags the target protein with ubiquitin molecules, marking it for degradation by the proteasome. The degradation of the target protein leads to a reduction in its cellular levels, thereby modulating various biological pathways and processes.
類似化合物との比較
Table 1: Structural and Functional Comparison
Key Differences and Research Findings
Terminal Functional Group :
- -OH (this compound) : Enables esterification or etherification, useful for coupling with electrophilic partners .
- -COOH (Thalidomide-PEG3-COOH) : Ideal for EDC/NHS-mediated amide bond formation with amines .
- -N3 (Thalidomide-O-amido-C4-N3) : Facilitates click chemistry (e.g., with alkynes) for rapid bioconjugation .
Linker Flexibility and Solubility: PEG3 in this compound enhances aqueous solubility compared to non-PEGylated analogs (e.g., Thalidomide-C3-OH) .
Biological Activity :
- This compound retains cereblon-binding activity, critical for PROTAC functionality, as confirmed by structural analogs in degradation assays .
- Terminal group variations (e.g., -COOH vs. -OH) influence degradation efficiency. For example, -COOH derivatives show higher conjugation yields but may require additional optimization for cell permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


